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molecular formula C10H12O4 B8687568 3-HYDROXY-5-(PROPAN-2-YLOXY)BENZOIC ACID

3-HYDROXY-5-(PROPAN-2-YLOXY)BENZOIC ACID

Cat. No. B8687568
M. Wt: 196.20 g/mol
InChI Key: ZJJAKCGVBPXFQM-UHFFFAOYSA-N
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Patent
US07432287B2

Procedure details

After adding 10 ml of 4N aqueous sodium hydroxide solution to a solution of the 3.0 g (14.3 mmol) of 5-hydroxy-3-isopropoxybenzoic acid methyl ester obtained in Production Example 59 in methanol (50 ml), the mixture was stirred at room temperature for 12 hours. The reaction mixture was concentrated under reduced pressure, and then saturated aqueous ammonium chloride was added, extraction was performed with chloroform, and the organic layer was dried and then concentrated under reduced pressure. The obtained residue was purified by silica gel chromatography (chloroform:methanol=50:1) to obtain 2.44 g of 5-hydroxy-3-isopropoxybenzoic acid (yield: 87%) as a white solid.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C[O:4][C:5](=[O:17])[C:6]1[CH:11]=[C:10]([OH:12])[CH:9]=[C:8]([O:13][CH:14]([CH3:16])[CH3:15])[CH:7]=1>CO>[OH:12][C:10]1[CH:9]=[C:8]([O:13][CH:14]([CH3:16])[CH3:15])[CH:7]=[C:6]([CH:11]=1)[C:5]([OH:17])=[O:4] |f:0.1|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3 g
Type
reactant
Smiles
COC(C1=CC(=CC(=C1)O)OC(C)C)=O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
saturated aqueous ammonium chloride was added
EXTRACTION
Type
EXTRACTION
Details
extraction
CUSTOM
Type
CUSTOM
Details
the organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel chromatography (chloroform:methanol=50:1)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
OC=1C=C(C=C(C(=O)O)C1)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.44 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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